
1,2-Diheptylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diheptylcyclopropene is an organic compound with the molecular formula C17H32 It belongs to the class of cyclopropenes, which are characterized by a three-membered carbon ring with a double bond
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diheptylcyclopropene can be synthesized through the reaction of heptylmagnesium bromide with 1,2-dibromoethane, followed by dehydrohalogenation. The reaction typically involves the following steps:
- Preparation of heptylmagnesium bromide by reacting heptyl bromide with magnesium in anhydrous ether.
- Addition of 1,2-dibromoethane to the reaction mixture to form the cyclopropane ring.
- Dehydrohalogenation using a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,2-Diheptylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming 1,2-diheptylcyclopropane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 1,2-Diheptylcyclopropane.
Substitution: Halogenated cyclopropene derivatives.
科学的研究の応用
1,2-Diheptylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Diheptylcyclopropene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropane: A simple three-membered ring compound with no substituents.
1,2-Dimethylcyclopropene: A cyclopropene derivative with methyl groups instead of heptyl groups.
1,2-Diphenylcyclopropene: A cyclopropene derivative with phenyl groups.
Uniqueness
1,2-Diheptylcyclopropene is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to other cyclopropene derivatives. These properties make it suitable for specific applications in research and industry.
特性
CAS番号 |
35365-53-8 |
|---|---|
分子式 |
C17H32 |
分子量 |
236.4 g/mol |
IUPAC名 |
1,2-diheptylcyclopropene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChIキー |
JMXZTHUSPYEWKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=C(C1)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
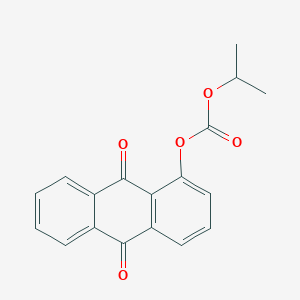
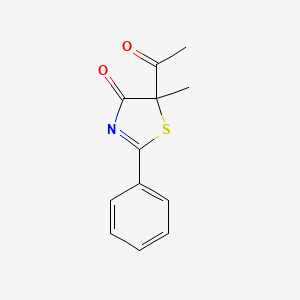
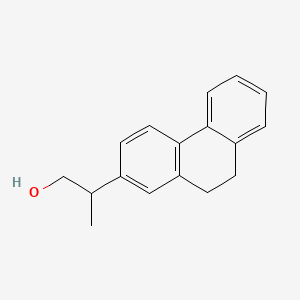
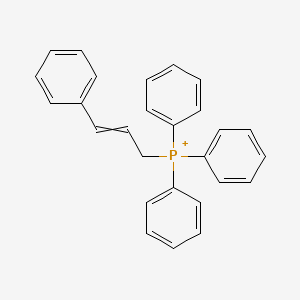
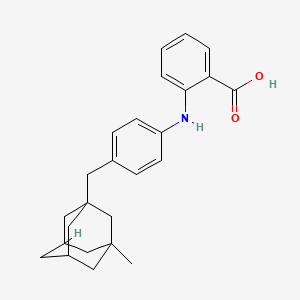
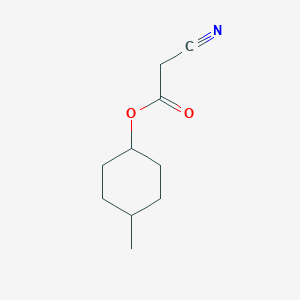

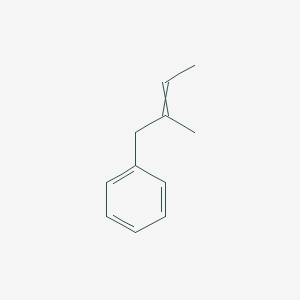
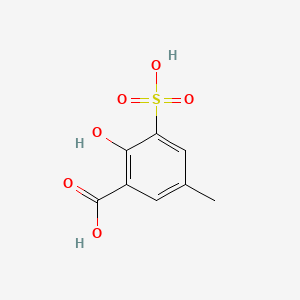
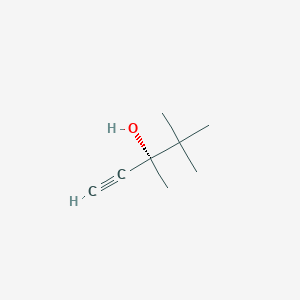
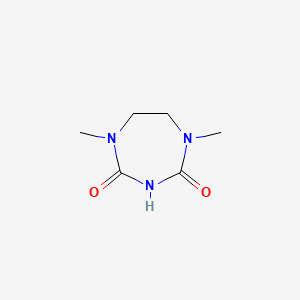

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)
